![molecular formula C9H11N3 B1599081 2-Ethyl-3H-benzoimidazol-5-ylamine CAS No. 46055-62-3](/img/structure/B1599081.png)
2-Ethyl-3H-benzoimidazol-5-ylamine
Overview
Description
2-Ethyl-3H-benzoimidazol-5-ylamine is a compound used for proteomics research . It has a molecular formula of C9H11N3 and a molecular weight of 161.20 .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-3H-benzoimidazol-5-ylamine consists of a benzimidazole ring system, which is a fusion of a benzene ring and an imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-3H-benzoimidazol-5-ylamine include a molecular formula of C9H11N3 and a molecular weight of 161.20 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including 2-Ethyl-3H-benzoimidazol-5-ylamine, have been intensively studied for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, which makes it a promising candidate for new generation anticancer drugs . The anticancer activity can be influenced by the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold .
Proteomics Research
2-Ethyl-3H-benzoimidazol-5-ylamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to possess anti-inflammatory properties . Therefore, 2-Ethyl-3H-benzoimidazol-5-ylamine could potentially be used in the development of new anti-inflammatory drugs.
Analgesic Activity
In addition to their anti-inflammatory properties, benzimidazole derivatives have also been reported to have analgesic (pain-relieving) properties . This suggests that 2-Ethyl-3H-benzoimidazol-5-ylamine could potentially be used in the development of new analgesic drugs.
Antibacterial Agents
Benzimidazole and its derivatives have been found to have antibacterial properties . Therefore, 2-Ethyl-3H-benzoimidazol-5-ylamine could potentially be used in the development of new antibacterial drugs.
Antifungal Agents
In addition to their antibacterial properties, benzimidazole derivatives have also been found to have antifungal properties . This suggests that 2-Ethyl-3H-benzoimidazol-5-ylamine could potentially be used in the development of new antifungal drugs.
properties
IUPAC Name |
2-ethyl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJOQCGFBMAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389136 | |
Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46055-62-3 | |
Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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